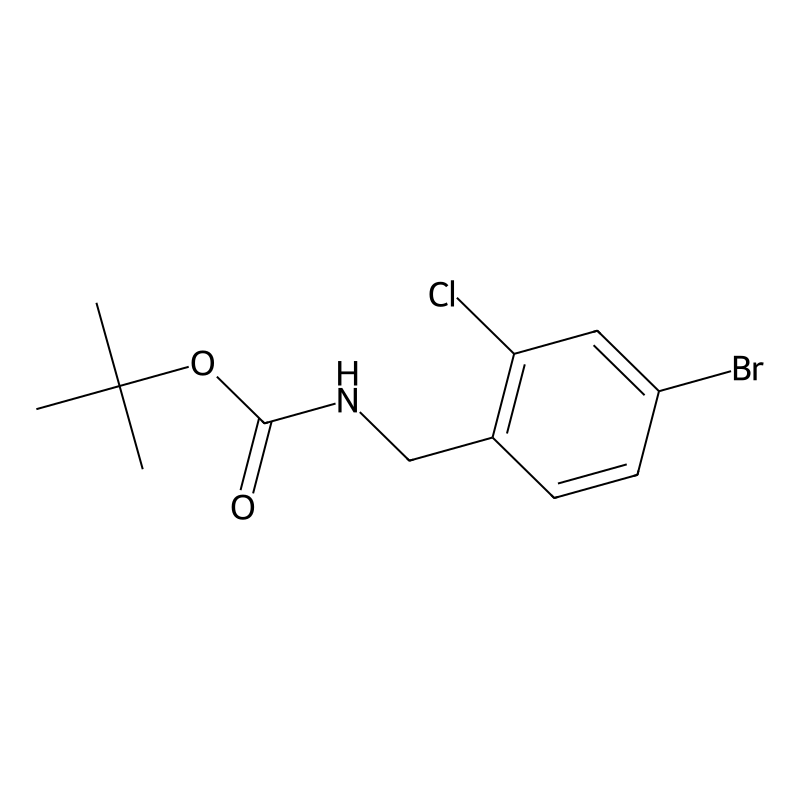

Tert-butyl 4-bromo-2-chlorobenzylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 4-bromo-2-chlorobenzylcarbamate is a chemical compound with the molecular formula and a molecular weight of approximately 320.61 g/mol. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a benzyl group containing both bromine and chlorine substituents at the para and ortho positions, respectively. This compound is classified under carbamates, which are esters or salts of carbamic acid, known for their diverse applications in pharmaceuticals and agrochemicals .

There is no known information regarding the mechanism of action of t-Bu-4-Br-2-Cl-Cbz.

- Aromatic amines can have varying degrees of toxicity. 4-bromo-2-chlorobenzylamine, the potential deprotected product, should be handled with care following standard procedures for aromatic amines [].

- Chlorinated and brominated compounds may have environmental and health hazards. Proper disposal procedures are recommended [, ].

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Hydrolysis: Under acidic or basic conditions, the carbamate bond can undergo hydrolysis to yield the corresponding amine and carbonic acid derivatives.

- Decomposition: At elevated temperatures or in the presence of strong acids or bases, this compound may decompose, releasing toxic gases such as nitrogen oxides .

The synthesis of tert-butyl 4-bromo-2-chlorobenzylcarbamate typically involves several steps:

- Formation of the Benzyl Carbamate: The reaction between 4-bromo-2-chlorobenzylamine and tert-butyl chloroformate can yield the desired carbamate.

- Purification: The product is purified through recrystallization or chromatography to remove unreacted materials and by-products.

- Characterization: Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Tert-butyl 4-bromo-2-chlorobenzylcarbamate finds applications primarily in:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its possible antimicrobial properties.

- Research: In studies exploring enzyme inhibition and other biochemical interactions .